molecular formula C26H27BrN2O3 B12453233 4-bromo-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclopentyl}-N-(furan-2-ylmethyl)benzamide

4-bromo-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclopentyl}-N-(furan-2-ylmethyl)benzamide

Cat. No.: B12453233
M. Wt: 495.4 g/mol
InChI Key: RJCAWQJILNNDPA-UHFFFAOYSA-N
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Description

4-bromo-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclopentyl}-N-(furan-2-ylmethyl)benzamide is a complex organic compound with a molecular formula of C26H27BrN2O3 This compound is characterized by the presence of a bromine atom, a cyclopentyl group, a furan ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclopentyl}-N-(furan-2-ylmethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclopentyl}-N-(furan-2-ylmethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions can vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol or amine.

Scientific Research Applications

4-bromo-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclopentyl}-N-(furan-2-ylmethyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclopentyl}-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and cyclopentyl-containing molecules. Examples include:

Uniqueness

What sets 4-bromo-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclopentyl}-N-(furan-2-ylmethyl)benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C26H27BrN2O3

Molecular Weight

495.4 g/mol

IUPAC Name

4-bromo-N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclopentyl]-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C26H27BrN2O3/c1-18-7-5-8-19(2)23(18)28-25(31)26(14-3-4-15-26)29(17-22-9-6-16-32-22)24(30)20-10-12-21(27)13-11-20/h5-13,16H,3-4,14-15,17H2,1-2H3,(H,28,31)

InChI Key

RJCAWQJILNNDPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2(CCCC2)N(CC3=CC=CO3)C(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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